molecular formula C17H18N4O2 B5738441 1-[5-(Furan-2-ylmethylamino)-3-phenyl-1,2,4-triazol-1-yl]butan-1-one

1-[5-(Furan-2-ylmethylamino)-3-phenyl-1,2,4-triazol-1-yl]butan-1-one

Cat. No.: B5738441
M. Wt: 310.35 g/mol
InChI Key: ZHMQKDSSRPHEMP-UHFFFAOYSA-N
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Description

1-[5-(Furan-2-ylmethylamino)-3-phenyl-1,2,4-triazol-1-yl]butan-1-one is a complex organic compound that features a furan ring, a triazole ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(Furan-2-ylmethylamino)-3-phenyl-1,2,4-triazol-1-yl]butan-1-one typically involves multiple steps:

    Formation of the Furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an amine under reductive amination conditions.

    Synthesis of the 1,2,4-Triazole Ring: The triazole ring can be synthesized by cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.

    Coupling of the Furan-2-ylmethylamine with the Triazole: This step involves the reaction of the furan-2-ylmethylamine with a triazole derivative under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[5-(Furan-2-ylmethylamino)-3-phenyl-1,2,4-triazol-1-yl]butan-1-one can undergo various types of chemical reactions:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[5-(Furan-2-ylmethylamino)-3-phenyl-1,2,4-triazol-1-yl]butan-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[5-(Furan-2-ylmethylamino)-3-phenyl-1,2,4-triazol-1-yl]propan-1-one: Similar structure but with a shorter carbon chain.

    1-[5-(Furan-2-ylmethylamino)-3-phenyl-1,2,4-triazol-1-yl]pentan-1-one: Similar structure but with a longer carbon chain.

    1-[5-(Furan-2-ylmethylamino)-3-phenyl-1,2,4-triazol-1-yl]hexan-1-one: Similar structure but with an even longer carbon chain.

Uniqueness

1-[5-(Furan-2-ylmethylamino)-3-phenyl-1,2,4-triazol-1-yl]butan-1-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. The presence of both the furan and triazole rings, along with the phenyl group, provides a versatile scaffold for further chemical modifications and applications.

Properties

IUPAC Name

1-[5-(furan-2-ylmethylamino)-3-phenyl-1,2,4-triazol-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-2-7-15(22)21-17(18-12-14-10-6-11-23-14)19-16(20-21)13-8-4-3-5-9-13/h3-6,8-11H,2,7,12H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMQKDSSRPHEMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1C(=NC(=N1)C2=CC=CC=C2)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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